2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]acrylonitrile
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Overview
Description
2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]acrylonitrile is a complex organic compound that features a benzimidazole core linked to a benzyloxy-methoxyphenyl group through an acrylonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]acrylonitrile typically involves the condensation of 2-aminobenzimidazole with 4-(benzyloxy)-3-methoxybenzaldehyde in the presence of a base, followed by the addition of acrylonitrile. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]acrylonitrile can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Amino derivatives of the compound.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]acrylonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]acrylonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to interact with DNA and proteins, potentially inhibiting their function. This interaction can lead to the disruption of cellular processes, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-benzimidazol-2-ylmethyl)-1H-benzimidazole
- 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide
- (1H-benzo[d]imidazol-2-yl)(phenyl)methanone
Uniqueness
2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]acrylonitrile is unique due to its specific structural features, such as the combination of a benzimidazole core with a benzyloxy-methoxyphenyl group and an acrylonitrile moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C24H19N3O2 |
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Molecular Weight |
381.4 g/mol |
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C24H19N3O2/c1-28-23-14-18(11-12-22(23)29-16-17-7-3-2-4-8-17)13-19(15-25)24-26-20-9-5-6-10-21(20)27-24/h2-14H,16H2,1H3,(H,26,27)/b19-13+ |
InChI Key |
IOXWPRNLZHPORU-CPNJWEJPSA-N |
SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)OCC4=CC=CC=C4 |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2)OCC4=CC=CC=C4 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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